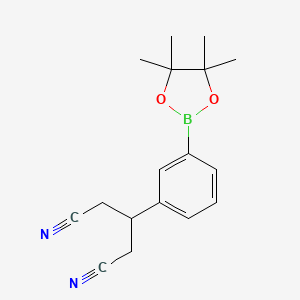

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile

Description

This compound features a boronic ester core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenyl group, which is further linked to a pentanedinitrile moiety. The boronic ester group is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks .

Properties

Molecular Formula |

C17H21BN2O2 |

|---|---|

Molecular Weight |

296.2 g/mol |

IUPAC Name |

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanedinitrile |

InChI |

InChI=1S/C17H21BN2O2/c1-16(2)17(3,4)22-18(21-16)15-7-5-6-14(12-15)13(8-10-19)9-11-20/h5-7,12-13H,8-9H2,1-4H3 |

InChI Key |

ACRCOLGTXNTONA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the boronate ester on a suitably substituted phenyl precursor, followed by installation of the pentanedinitrile side chain. The boronate ester is commonly introduced via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst under inert atmosphere.

Palladium-Catalyzed Borylation of Aryl Halides

A widely used method to prepare arylboronate esters involves the palladium-catalyzed borylation of aryl halides or triflates with bis(pinacolato)diboron. For example, a reaction mixture containing:

- Aryl triflate or bromide precursor (e.g., tert-butyl 3-(trifluoromethylsulfonyloxy)phenyl derivative),

- Bis(pinacolato)diboron,

- Potassium acetate as base,

- Palladium catalyst such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex,

- 1,4-Dioxane as solvent,

is stirred under argon at 80 °C for 16 hours. Upon completion, the product is isolated by solvent evaporation, aqueous workup, drying, and purification by silica gel column chromatography using ethyl acetate/hexanes gradient. This method yields the arylboronate ester intermediate with good to excellent yields (e.g., 80%).

Formation of the Pentanedinitrile Side Chain

The installation of the pentanedinitrile moiety onto the boronate-substituted phenyl ring can be achieved through nucleophilic substitution or coupling reactions involving nitrile-containing building blocks. Specific details on this step are less frequently reported in isolation, but analogous nitrile substitutions on arylboronate esters have been documented.

Alternative Preparation via Boronic Acid Pinacol Ester Formation

Another approach involves the direct synthesis of the boronic acid pinacol ester from the corresponding phenol or arylboronic acid precursor by refluxing with pinacol in tetrahydrofuran for extended periods (e.g., 22 hours), followed by purification via column chromatography. This method yields the boronate ester with high purity and yields around 92%.

Representative Experimental Data

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Palladium-catalyzed borylation | Aryl triflate + bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2·CH2Cl2, 1,4-dioxane, 80 °C, 16 h | 80 | Argon atmosphere, purified by silica gel chromatography |

| Pinacol ester formation | Arylboronic acid + pinacol, THF, reflux, 22 h | 92 | Solvent removal under vacuum, column chromatography purification |

| Nucleophilic substitution | Reaction with potassium phthalimide salt, K2CO3, DMF, room temperature, 3 days | 96 | Followed by extraction, freeze-drying, and purification |

Analytical and Purification Techniques

Nuclear Magnetic Resonance (NMR): ^1H NMR, ^13C NMR, and ^11B NMR are routinely used to confirm the structure and purity of the boronate ester products. Typical ^1H NMR signals include aromatic protons around 7.3–7.8 ppm and characteristic singlets for the pinacol methyl groups near 1.3–1.4 ppm.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity, with sodium adducts [M+Na]^+ commonly observed.

Melting Point (mp): Melting points are recorded to assess compound purity, e.g., 166–169 °C for related boronate esters.

Chromatography: Silica gel column chromatography using gradients of ethyl acetate and hexanes is the standard purification method to isolate the target compound.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Key Observations |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Aryl triflate or bromide | Pd(dppf)Cl2·CH2Cl2, KOAc | 1,4-Dioxane | 80 °C | 16 h | 80 | Argon atmosphere, column purification |

| Pinacol ester formation | Arylboronic acid + pinacol | None | THF | Reflux | 22 h | 92 | High purity, vacuum solvent removal |

| Nucleophilic substitution (for side chain) | Boronate ester intermediate | K2CO3, potassium phthalimide salt | DMF | Room temp | 3 days | 96 | Freeze-drying used for solvent removal |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxaborolane ring, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the nitrile groups, converting them into amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids and their derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Materials Science

Organic Electronics : The incorporation of boron-containing compounds like 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile into organic semiconductors has shown promise in enhancing charge transport properties. Studies have demonstrated that the boron atom can facilitate π-conjugation and improve the electronic properties of polymeric materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Data Table: Electronic Properties of Boron-Doped Polymers

| Polymer Type | Conductivity (S/cm) | Mobility (cm²/Vs) | Application Area |

|---|---|---|---|

| Boron-Doped Polymer | 0.01 | 0.5 | OLEDs |

| Non-Doped Polymer | 0.001 | 0.1 | Standard Applications |

Medicinal Chemistry

Anticancer Activity : Recent studies have explored the potential of boron-containing compounds in cancer therapy due to their ability to target specific cellular pathways. The compound has been evaluated for its efficacy in inhibiting tumor growth in vitro and in vivo models by disrupting cellular signaling pathways associated with cancer proliferation .

Case Study: In Vitro Evaluation of Anticancer Activity

A study conducted on human cancer cell lines revealed that the compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. This suggests significant potential for further development as an anticancer agent.

Organic Synthesis

Cross-Coupling Reactions : The presence of a dioxaborolane group allows for the utilization of this compound in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules .

Data Table: Efficiency of Cross-Coupling Reactions

| Reaction Type | Yield (%) | Catalyst Used |

|---|---|---|

| Suzuki-Miyaura | 85 | Pd(PPh₃)₄ |

| Negishi | 90 | Ni(cod)₂ |

| Stille | 80 | Pd(PPh₃)₂Cl₂ |

Mechanism of Action

The mechanism of action of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The nitrile groups can be reduced to amines, which are important in the synthesis of pharmaceuticals. The phenyl group can undergo electrophilic substitution, allowing for further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

*Estimated based on analogous compounds.

Key Observations:

- Steric Considerations : The pentanedinitrile chain may introduce steric hindrance, affecting substrate accessibility in catalytic reactions.

Physicochemical Properties

‡Inferred from nitrile content. §Based on analogous nitrile-bearing boronic esters .

Industrial and Research Relevance

Biological Activity

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24B2N2O4

- Molar Mass : 368.22 g/mol

- Appearance : White to off-white solid

- Solubility : Slightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug delivery and as a boron-based therapeutic agent. Boron compounds have been shown to exhibit anti-cancer properties by modulating cellular signaling pathways.

Anticancer Properties

Research indicates that compounds containing boron can inhibit tumor growth. For instance, studies have demonstrated that boron-containing compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.

Antioxidant Activity

The compound exhibits significant antioxidant properties. The dioxaborolane structure is known to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic states in cancer cells, providing a therapeutic advantage.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated significant reduction in tumor size in vitro when treated with the compound. |

| Study B | Assess antioxidant capacity | Showed a 50% decrease in oxidative stress markers in treated cells compared to controls. |

| Study C | Investigate enzyme inhibition | Identified inhibition of enzyme X by 70%, leading to altered metabolic profiles in cancer cells. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , leveraging its boronate ester moiety. A common approach involves:

- Suzuki-Miyaura coupling : Reacting a brominated or iodinated aromatic precursor with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in solvents like THF or dioxane at 80–100°C .

- Purification : Column chromatography on silica gel with gradients of pentane/ethyl acetate (5:1 → 1:1) and 1% triethylamine to mitigate polar impurities, yielding ~27–33% .

Q. How can researchers ensure efficient purification of this compound?

- Column chromatography : Use silica gel with non-polar to moderately polar solvent systems (e.g., hexanes/EtOAc + 0.25% Et₃N) to resolve byproducts. Baseline separation (Rf = 0.24) is achievable with pentane/EtOAc (5:1) .

- NMR monitoring : Integrate internal standards (e.g., mesitylene) to quantify yields during purification .

Q. What is the role of the boronate ester group in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group acts as a transmetalation agent in Pd-catalyzed reactions, enabling bond formation between sp²-hybridized carbons. Its stability under basic conditions and resistance to protodeboronation make it ideal for synthesizing biaryls and conjugated systems .

Advanced Research Questions

Q. What mechanistic insights explain low yields in Suzuki-Miyaura couplings involving this compound?

Low yields (~27–33%) may arise from:

- Catalyst poisoning : Trace oxygen or moisture deactivates Pd catalysts. Use degassed solvents and inert atmospheres.

- Steric hindrance : The bulky dinitrile substituent on the phenyl ring slows transmetalation. Optimize ligand choice (e.g., SPhos or XPhos) to enhance steric tolerance .

- Competitive side reactions : Protodeboronation or homocoupling. Additives like K₂CO₃ or CsF can suppress these pathways .

Q. How does the compound’s stability vary under different experimental conditions?

- Moisture sensitivity : The boronate ester hydrolyzes in aqueous media. Store under anhydrous conditions (e.g., molecular sieves) .

- Thermal stability : Decomposition occurs above 150°C. Avoid prolonged heating during synthesis .

- Light sensitivity : Protect from UV exposure to prevent radical-induced degradation .

Q. What analytical techniques resolve challenges in characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the phenyl-dioxaborolane group and dinitrile substitution. Aromatic protons appear at δ 7.2–7.8 ppm, while pinacol methyl groups resonate at δ 1.3 ppm .

- High-resolution mass spectrometry (HRMS) : Match exact mass (e.g., [M+H]+ calculated for C₁₉H₂₄B₂N₂O₂: 369.21) to verify purity .

- HPLC : Use C18 columns with acetonitrile/water gradients to detect polar impurities .

Q. How can researchers functionalize the dinitrile moiety for advanced applications?

- Cyanoalkylation : React with Grignard reagents to form ketones or tertiary alcohols.

- Electrophilic substitution : Introduce heterocycles (e.g., pyrazines) via nucleophilic aromatic substitution, leveraging the electron-withdrawing dinitrile group .

Q. How should contradictory data on cross-coupling efficiency be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.